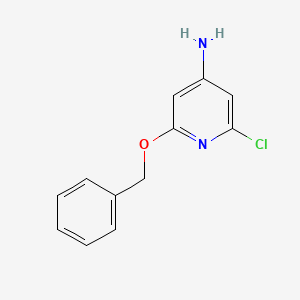

2-(Benzyloxy)-6-chloropyridin-4-amine

描述

Significance of Substituted Pyridines in Contemporary Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, serves as a fundamental scaffold in numerous areas of science and technology. combi-blocks.com Its derivatives, known as substituted pyridines, are molecules where one or more hydrogen atoms on the pyridine ring have been replaced by other atoms or functional groups. rsc.org These modifications lead to a vast library of compounds with diverse chemical properties and applications.

In contemporary chemistry, the significance of substituted pyridines is particularly evident in the following areas:

Pharmaceuticals: The pyridine ring is a ubiquitous structural motif found in a multitude of approved drugs. combi-blocks.com Its ability to form hydrogen bonds, its inherent stability, and its capacity to modulate water solubility make it a favored component in drug design. semanticscholar.org Substituted 4-aminopyridines, for instance, form the core structure of several active pharmaceutical ingredients. rsc.org

Agrochemicals: Many insecticides, herbicides, and fungicides are based on the pyridine scaffold, highlighting its importance in agriculture. capot.com

Materials Science: Pyridine-based compounds are utilized in the creation of functional materials, including conducting polymers and luminescent substances. capot.com

Catalysis: The nitrogen atom in the pyridine ring imparts basic properties, allowing certain derivatives to function as effective catalysts in a variety of organic reactions. rsc.org They are also crucial as ligands for organometallic complexes used in catalysis. semanticscholar.org

The synthesis of these valuable molecules is a major focus of research. Chemists have developed numerous methods, from classical condensation reactions to modern transition metal-catalyzed cross-couplings, to construct and functionalize the pyridine ring. frmnlab.com The challenge often lies in controlling the regioselectivity of these reactions to install substituents at the desired positions, as the electronic nature of the pyridine ring makes it prone to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. semanticscholar.org

Overview of the Chemical Compound 2-(Benzyloxy)-6-chloropyridin-4-amine within Pyridine Chemistry Context

The compound this compound is a multi-substituted pyridine that serves as a pertinent example of a modern synthetic intermediate. While detailed toxicological properties have not been thoroughly investigated, its designated use for laboratory research and development underscores its role as a building block in synthetic chemistry. combi-blocks.com

Physicochemical Properties

Basic physicochemical data for this compound has been identified from chemical suppliers.

| Property | Data | Source(s) |

| CAS Number | 1346809-41-3 | capot.comcapotchem.com |

| Molecular Formula | C₁₂H₁₁ClN₂O | capotchem.com |

| Molecular Weight | 234.68 g/mol | capotchem.com |

| Appearance | Data not consistently available | |

| Identified Use | Laboratory chemicals for research | combi-blocks.com |

Structural Context and Synthetic Utility

The structure of this compound features three distinct functional groups attached to the pyridine core, each suggesting a specific role in a multi-step synthesis:

The 4-Amino Group: The 4-aminopyridine (B3432731) moiety is a key pharmacophore in medicinal chemistry. rsc.org The amino group is a versatile handle for further chemical modification, such as acylation or alkylation, to build more complex molecular architectures. The synthesis of substituted 4-aminopyridines is an active area of research, with methods including the reduction of 4-nitropyridines or the amination of 4-halopyridines. rsc.orgsemanticscholar.org

The 6-Chloro Group: The chlorine atom at the 2- or 6-position of a pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, or thiols, providing a straightforward method to further elaborate the molecule. The synthesis of related compounds like 2-amino-6-chloropyridine (B103851) often starts from the readily available 2,6-dichloropyridine (B45657). psu.edu

The 2-Benzyloxy Group: The benzyloxy group (-OCH₂Ph) is a common protecting group for a hydroxyl (-OH) function in organic synthesis. Its presence suggests that the target molecule may ultimately feature a 2-hydroxypyridine (B17775) or 2-pyridone moiety. This group is stable under a range of reaction conditions but can be readily removed, typically by catalytic hydrogenation, to unmask the hydroxyl group at a later stage of the synthesis.

Given these structural features, this compound is best understood as a highly functionalized intermediate. It is likely designed for use in the synthesis of complex, biologically active molecules, where the different substituents can be selectively manipulated. For example, the chlorine at the 6-position could be displaced by a nucleophile in one step, followed by a reaction at the 4-amino group, and finally, deprotection of the benzyloxy group to reveal the 2-hydroxy functionality. This stepwise approach is fundamental to the construction of complex target molecules in modern organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-phenylmethoxypyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-11-6-10(14)7-12(15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLHXBPKAJWYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744593 | |

| Record name | 2-(Benzyloxy)-6-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-41-3 | |

| Record name | 2-(Benzyloxy)-6-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 6 Chloropyridin 4 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-(benzyloxy)-6-chloropyridin-4-amine reveals several logical disconnections. The primary approach involves severing the carbon-nitrogen and carbon-oxygen bonds attached to the pyridine (B92270) ring. This leads to a di- or tri-substituted pyridine core and the respective nucleophiles.

A key disconnection strategy points towards a dihalopyridine precursor, such as 2,6-dichloropyridin-4-amine or 2,6-dichloro-4-nitropyridine. The synthesis would then proceed via sequential nucleophilic aromatic substitution (SNAr) reactions. Another viable retrosynthetic pathway begins with a 4-amino-2-hydroxypyridine (B139459) scaffold, where the hydroxyl group is first converted to a chloro group, followed by the introduction of the benzyloxy group, or vice-versa. The sequence of these reactions is critical to avoid unwanted side products and to ensure regioselectivity.

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through several established and contemporary methods. These routes primarily leverage the inherent reactivity of the pyridine ring, which is susceptible to nucleophilic attack at the 2- and 4-positions. youtube.com

Strategies Involving Nucleophilic Aromatic Substitution on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of halopyridines. youtube.com The electron-withdrawing nature of the ring nitrogen atom facilitates the attack of nucleophiles, particularly at the α (2,6) and γ (4) positions. youtube.com

A common route starts with a readily available dihalopyridine. For instance, the reaction of 2,6-dichloropyridine (B45657) with an ammonia (B1221849) source can yield 2-amino-6-chloropyridine (B103851). psu.edu However, achieving selective mono-amination can be challenging, often requiring high temperatures and pressure, which may lead to the formation of di-aminated byproducts. psu.eduacs.org Subsequent reaction with sodium benzyloxide would then introduce the benzyloxy group at the 2-position. The order of these substitutions is crucial; for example, reacting 2,6-dichloropyridine first with sodium benzyloxide could be followed by amination at the 4-position. The choice of solvent and reaction conditions plays a significant role in controlling the regioselectivity and yield of these SNAr reactions. mdpi.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2,6-Dichloropyridine | 1. Sodium Benzyloxide 2. Ammonia | This compound | Varies | psu.edu |

| 2,6-Dibromopyridine | 1. Aniline, 200°C 2. CuI/DMPAO, K2CO3 | 2,6-Bis(phenylamino)pyridine | 79% | acs.org |

Amination Reactions in Pyridine Synthesis

The introduction of an amino group at the 4-position of the pyridine ring is a key step. This can be accomplished through direct amination of a 4-halopyridine derivative. The reaction of a 2-(benzyloxy)-4,6-dichloropyridine (B15362870) with ammonia or a protected amine equivalent would selectively substitute the chlorine at the more activated 4-position.

Alternatively, the amination can be achieved by reduction of a nitro group. Starting with a 4-nitropyridine (B72724) derivative, the nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This approach is often high-yielding and chemoselective. Recent advancements have also explored transition-metal-catalyzed amination reactions, which can offer milder reaction conditions and broader substrate scope. thieme-connect.de

| Precursor | Reagents | Product | Yield | Reference |

| 2-Hydrazino-6-chloropyridine | Hydrazine hydrate, Ra-Ni, 90°C | 2-Amino-6-chloropyridine | Satisfactory | psu.edu |

| 2-Aminopyridines | n-Hexylamine, Ru catalyst, 120-140°C | Substituted Pyridylamines | up to 99% | thieme-connect.de |

Benzyloxy Group Introduction Protocols

The benzyloxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form) with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base. wikipedia.org Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.gov

For substrates that are sensitive to basic conditions, alternative methods are available. The use of benzyl trichloroacetimidate (B1259523) under acidic conditions provides a milder route for benzylation. organic-chemistry.org Another modern approach is the Mitsunobu reaction, where a hydroxypyridine is reacted with benzyl alcohol in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD). nih.gov This method often proceeds with high stereospecificity. nih.gov

| Substrate | Reagents | Method | Reference |

| Alcohol | Sodium Hydride, Benzyl Bromide | Williamson Ether Synthesis | organic-chemistry.org |

| Alcohol | Benzyl trichloroacetimidate, Acid | Acid-catalyzed Benzylation | organic-chemistry.org |

| 6-chloropurine 3'-O-benzoylriboside | Benzyl alcohol, DEAD, PPh₃ | Mitsunobu Reaction | nih.gov |

Chlorination Strategies for Pyridine Scaffolds

The introduction of a chlorine atom at the 6-position of the pyridine ring is often achieved by converting a hydroxyl or amino group. A common and effective method is the treatment of a 2-hydroxypyridine (B17775) (or 2-pyridone) derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This reaction typically requires heating and converts the pyridone to the corresponding chloropyridine.

Another strategy involves a Sandmeyer-type reaction, where an amino group is diazotized with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution. While effective, this method can sometimes lead to side products.

| Precursor | Reagent | Product | Reference |

| 2-Alkyl-4-hydroxyquinolines | POCl₃, Toluene (B28343), reflux | 2-Alkyl-4-chloroquinolines | nih.gov |

| 4-Amino-2-hydroxypyridine | Chlorinating agent | 4-Amino-2-chloropyridine | sigmaaldrich.com |

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of substituted pyridines, several green chemistry principles can be applied. The use of microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for SNAr reactions, often with reduced solvent usage. acs.org

Catalyst-free methods are also gaining traction. For instance, electrochemical chlorination using dichloromethane (B109758) as both the solvent and chlorine source presents a greener alternative to traditional chlorinating agents. rsc.org Furthermore, the use of water as a solvent in amination reactions, where possible, significantly improves the environmental profile of the synthesis. acs.org Research into catalytic systems, such as copper-catalyzed aminations, aims to lower the energy requirements and reduce waste compared to stoichiometric methods. acs.org

Scalability and Process Optimization Considerations

The successful transition of a synthetic route from laboratory-scale to industrial production necessitates a thorough evaluation of its scalability and the implementation of process optimization strategies. For the synthesis of this compound, key considerations revolve around the efficiency, safety, cost-effectiveness, and environmental impact of the chosen synthetic pathway. While specific process development data for this compound is not extensively published, an analysis of analogous transformations for structurally similar pyridines provides a framework for potential scalability and optimization challenges.

A plausible large-scale synthesis would likely proceed through two critical transformations: the chlorination of a corresponding 2-benzyloxy-4-aminopyridin-6-ol or a related precursor, and the introduction of the amino group at the C4 position of a pre-functionalized 2-benzyloxy-6-chloropyridine derivative. The optimization of these steps is paramount for a viable industrial process.

One potential scalable route involves the chlorination of a 2-hydroxypyridine derivative. The use of phosphorus oxychloride (POCl₃) is a common method for such transformations. A solvent-free approach, heating the substrate with equimolar POCl₃ in a sealed reactor, has been demonstrated for various hydroxypyrimidines and hydroxypyridines, making it suitable for multigram batch preparations. nih.gov This method offers advantages in terms of reduced solvent waste and potentially simpler product isolation. However, the high reaction temperatures and the handling of the corrosive and reactive POCl₃ on a large scale require specialized equipment and stringent safety protocols.

Another critical aspect is the amination of a 2-chloropyridine (B119429) intermediate. Direct nucleophilic aromatic substitution (SNAr) of a chloropyridine with an amine is a common strategy. The reactivity of chloropyridines towards SNAr can be low, often necessitating harsh reaction conditions or palladium catalysis. researchgate.net For a large-scale process, uncatalyzed SNAr reactions at high temperatures in a flow reactor have been shown to be effective for the amination of 2-chloropyridines, offering short reaction times and high yields. researchgate.net This approach can minimize side product formation and allow for continuous production, which is often more efficient and safer for highly exothermic reactions.

Process optimization would focus on several key parameters for each step. For the chlorination reaction, a systematic study of reaction temperature, reaction time, and the stoichiometry of the chlorinating agent would be essential to maximize yield and minimize the formation of impurities. For the amination step, optimization would involve screening of solvents, bases, and catalysts (if necessary), as well as temperature and pressure to achieve high conversion and selectivity. The use of design of experiments (DoE) would be a valuable tool in efficiently exploring the parameter space and identifying optimal conditions.

The choice of starting materials and reagents is also a critical factor in scalability. Readily available and cost-effective starting materials are preferred. For instance, a synthetic route starting from 2,4-dihydroxy-pyridine could be considered, involving sequential chlorination and amination steps. google.com The management of by-products and waste streams is another significant consideration. For example, the use of POCl₃ generates phosphoric acid and hydrochloric acid as by-products, which need to be neutralized and disposed of properly.

The purification of the final product on a large scale is another area for optimization. Crystallization is generally the preferred method for purification in an industrial setting due to its efficiency and cost-effectiveness. The development of a robust crystallization process would involve screening various solvents and optimizing conditions to ensure high purity and yield of the desired crystalline form of this compound.

Table 1: Key Process Parameters for Scalable Synthesis of this compound (Hypothetical)

| Process Step | Key Parameters | Optimization Goals | Potential Challenges on Scale-up |

| Chlorination of 2-Hydroxypyridine Precursor | - Reagent (e.g., POCl₃) stoichiometry- Temperature- Reaction time- Solvent (or solvent-free) | - Maximize yield of chlorinated intermediate- Minimize over-chlorination or side reactions- Ensure complete conversion | - Handling of corrosive and reactive reagents- Exothermic reaction control- By-product management (e.g., acidic waste) |

| Amination of 2-Chloropyridine Intermediate | - Amine source and stoichiometry- Solvent selection- Base selection- Temperature and pressure- Catalyst (if required) | - Maximize yield of the final product- Minimize formation of regioisomers or di-aminated products- Achieve high conversion of the starting material | - High reaction temperatures and pressures- Catalyst cost and recovery (if applicable)- Separation of product from excess amine and salts |

| Product Isolation and Purification | - Crystallization solvent system- Cooling profile- Filtration and drying conditions | - Achieve high purity (>98%)- Maximize recovery of the product- Obtain a stable and easily handleable crystalline form | - Solvent selection and recovery- Control of crystal size and morphology- Ensuring consistent product quality between batches |

Table 2: Comparison of Potential Synthetic Strategies for Scalability

| Synthetic Strategy | Starting Materials | Key Reactions | Potential Advantages for Scale-up | Potential Disadvantages for Scale-up |

| Route A: Late-stage Amination | 2-Benzyloxy-6-hydroxypyridine | 1. Chlorination2. Amination | - Potentially fewer steps if starting material is accessible. | - Chlorination of an electron-rich pyridine can be challenging.- Amination may require harsh conditions. |

| Route B: Early-stage Amination | 2,6-Dichloropyridine | 1. Selective benzyloxylation2. Amination | - Well-established chlorination and amination chemistry on the pyridine core. | - Potential for regioisomer formation during benzyloxylation and amination.- May require protecting group strategies. |

| Route C: From 4-Aminopyridine (B3432731) Precursor | 2,6-Dichloro-4-aminopyridine | 1. Selective benzyloxylation | - The amino group is already in place. | - Selective reaction at the C2 position in the presence of an amino group can be difficult.- Availability and cost of the starting material. |

Reactivity and Transformation Pathways of 2 Benzyloxy 6 Chloropyridin 4 Amine

Chemical Transformations at the Amino Group

The primary amino group at the C-4 position is a key nucleophilic center, readily participating in a variety of bond-forming reactions.

The 4-amino group can be easily acylated or sulfonated by reacting with acyl halides, anhydrides, or sulfonyl chlorides, typically in the presence of a base to neutralize the acidic byproduct. These reactions are fundamental for installing amide or sulfonamide functionalities, which are prevalent in many biologically active compounds. The reaction of an amine with an acyl chloride is a common method for forming amide bonds. researchgate.net

Table 1: Representative Acylation and Sulfonylation Reactions This table presents hypothetical but chemically sound transformations based on the known reactivity of primary aromatic amines.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 2-(Benzyloxy)-6-chloropyridin-4-amine | Acetyl chloride | Base (e.g., Triethylamine), CH₂Cl₂, 0°C to rt | N-(2-(Benzyloxy)-6-chloropyridin-4-yl)acetamide |

| This compound | Benzoic anhydride | Base (e.g., Pyridine), rt | N-(2-(Benzyloxy)-6-chloropyridin-4-yl)benzamide |

| This compound | p-Toluenesulfonyl chloride | Base (e.g., Pyridine), CH₂Cl₂, rt | N-(2-(Benzyloxy)-6-chloropyridin-4-yl)-4-methylbenzenesulfonamide |

N-alkylation and N-arylation of the amino group introduce alkyl or aryl substituents, respectively. Direct alkylation can be achieved with alkyl halides. N-arylation often requires metal-catalyzed methods, such as the Buchwald-Hartwig amination, to form a new carbon-nitrogen bond with an aryl halide. Such N-arylation reactions are well-established for constructing complex amine-containing heterocyclic systems. nih.gov For example, anilinoquinazolines can be formed through the amination of chloroquinazolines. nih.govbeilstein-journals.org Similarly, the amino group of a quinoline (B57606) can be alkylated. nih.gov

Table 2: Representative Alkylation and Arylation Reactions This table presents hypothetical but chemically sound transformations based on the known reactivity of primary aromatic amines.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Benzyl (B1604629) bromide | Base (e.g., K₂CO₃), DMF, 80°C | N-Benzyl-2-(benzyloxy)-6-chloropyridin-4-amine |

| This compound | Bromobenzene | Pd catalyst, Ligand, Base (e.g., NaOtBu) | N-(2-(Benzyloxy)-6-chloropyridin-4-yl)aniline |

The primary amino group can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). scielo.org.mx Furthermore, it can react with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to construct new heterocyclic rings fused to or substituted on the pyridine (B92270) core. This strategy is a powerful tool for building complex polycyclic systems. amazonaws.com For instance, aminopyridines can react with other molecules in condensation reactions to form more complex structures. scielo.org.mxresearchgate.net

Table 3: Representative Condensation and Annulation Reactions This table presents hypothetical but chemically sound transformations based on the known reactivity of primary aromatic amines.

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | Acid catalyst, Toluene (B28343), reflux | Imine (Schiff base) |

| This compound | Acetylacetone | Reflux | Pyrido[4,3-b]pyridine derivative (after cyclization) |

| This compound | Diethyl malonate | High temperature | Pyridopyrimidinone derivative |

Chemical Transformations at the Chloro Group

The chlorine atom at the C-6 position is a versatile handle for introducing molecular diversity through cross-coupling or nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation. The 6-chloro substituent on the pyridine ring is amenable to these transformations.

Suzuki-Miyaura Coupling : This reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) to form a biaryl or vinyl-substituted pyridine. arkat-usa.org It is widely used due to its mild conditions and tolerance of various functional groups. researchgate.netresearchgate.net A close analogue, 2-benzyloxy-4-chloro-3-nitropyridine, has been shown to undergo Suzuki coupling at the chloro position. nih.gov

Sonogashira Coupling : This reaction introduces an alkynyl group by coupling the chloropyridine with a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.org This method is valuable for synthesizing arylalkynes. organic-chemistry.orgresearchgate.net

Heck Reaction : The Heck reaction couples the chloropyridine with an alkene to form a new substituted alkene, providing a direct method for vinylation of the pyridine ring. wikipedia.orgorganic-chemistry.org

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(Benzyloxy)-6-phenylpyridin-4-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(Benzyloxy)-6-(phenylethynyl)pyridin-4-amine |

| Heck | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2-(Benzyloxy)-6-styrylpyridin-4-amine |

The chloro group at the C-6 position can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.orglibretexts.org The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org This pathway allows for the introduction of a wide range of substituents.

Oxygen Nucleophiles : Alkoxides (e.g., sodium methoxide) or phenoxides can displace the chloride to form ethers.

Nitrogen Nucleophiles : Amines can act as nucleophiles to yield substituted diaminopyridines, a common reaction for chloropyridines. youtube.combeilstein-journals.org

Sulfur Nucleophiles : Thiolates can displace the chloride to form thioethers. The reaction of 2-nitro-4-thiocyanatoaniline (B119080) with 4-nitrochlorobenzene to form a diphenyl sulfide (B99878) is an example of a sulfur nucleophile displacing a chlorine on an aromatic ring. researchgate.net

Table 5: Representative Nucleophilic Displacement Reactions

| Nucleophile Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Methanol, reflux | 2,4-Dimethoxy-6-aminopyridine derivative (after debenzylation) |

| Nitrogen | Aniline | Base (e.g., K₂CO₃), High temperature | N⁶-Phenyl-2-(benzyloxy)pyridine-4,6-diamine |

| Sulfur | Sodium thiophenoxide (NaSPh) | DMF, heat | 2-(Benzyloxy)-6-(phenylthio)pyridin-4-amine |

Transformations Involving the Benzyloxy Moiety

The benzyloxy group in this compound serves as a protecting group for the hydroxyl function at the 2-position of the pyridine ring. Its removal or transformation is a key step in the synthesis of various derivatives.

Deprotection Strategies (e.g., Hydrogenolysis, Lewis Acid Mediated Cleavage)

The cleavage of the benzyl ether to unveil the corresponding pyridin-2-ol is a common transformation. This deprotection can be achieved through several methods, with catalytic hydrogenolysis being one of the most prevalent. This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and efficient, yielding the deprotected alcohol and toluene as a byproduct.

Acid-mediated cleavage is another viable strategy. Strong acids, including Lewis acids, can effect the removal of the benzyl group. For instance, acid-facilitated debenzylation has been shown to be effective for N-benzyl protected aminopyridine derivatives, where protonation of the pyridine ring polarizes the C-N bond, making it more susceptible to hydrogenolysis. A similar principle can apply to the C-O bond in benzyloxy-pyridines. The choice of acid and reaction conditions is crucial to avoid unwanted side reactions on the sensitive aminopyridine core. Common Lewis acids used for debenzylation include aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂), often in the presence of a scavenger to trap the released benzyl cation.

Below is a table summarizing deprotection strategies applicable to benzyl ethers, which are relevant for the debenzylation of this compound.

| Deprotection Method | Reagents and Conditions | Substrate Type | Typical Yield | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C, 60 °C, Acetic Acid in EtOH | N-Boc, N-Benzyl protected 2-aminopyridine (B139424) derivative | Good | |

| Lewis Acid Mediated | AlCl₃, N,N-dimethylaniline | Aryl benzyl ethers | Variable | |

| Lewis Acid Mediated | BF₃·OEt₂, ethanethiol | Aryl benzyl ethers | Variable |

Oxidative Cleavage Reactions

While less common than hydrogenolysis for simple benzyl ethers, oxidative cleavage presents an alternative deprotection route, particularly when other functional groups in the molecule are sensitive to reduction. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to cleave benzyl ethers, especially those activated with electron-donating groups like p-methoxybenzyl (PMB) ethers. The reaction proceeds via a single electron transfer mechanism, forming an oxocarbenium ion which is then hydrolyzed to the alcohol. For non-activated benzyl ethers, this reaction can be facilitated by photoirradiation.

Electrochemical methods also offer a "green" alternative for the oxidative cleavage of C-N bonds in benzylamines and can be conceptually extended to the C-O bond in benzyl ethers. These methods avoid the need for metal catalysts or chemical oxidants, relying on electron transfer at an electrode surface to initiate the cleavage.

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is dictated by the electronic properties of its substituents: the electron-donating amino group and the electron-withdrawing benzyloxy and chloro groups.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. When such reactions do occur, they typically require harsh conditions. The presence of the strongly activating amino group at the 4-position would direct incoming electrophiles to the ortho positions (C3 and C5). However, these positions are already substituted or sterically hindered.

In acidic media, required for many EAS reactions like nitration, the pyridine nitrogen and the exocyclic amino group will be protonated, further deactivating the ring towards electrophilic attack. An alternative strategy to achieve substitution at the 4-position of pyridine involves the formation of a pyridine N-oxide. The N-oxide is more reactive towards electrophiles, and the subsequent reduction of the N-oxide regenerates the pyridine ring. However, for this compound, the existing substitution pattern makes further electrophilic substitution challenging and often not a preferred synthetic route. Studies on dihaloacetanilides have shown that nitration tends to occur at the position meta to the deactivating groups and ortho/para to the activating group, but steric hindrance from adjacent bulky groups can significantly influence the outcome.

Nucleophilic Aromatic Substitution (if applicable)

The pyridine ring, particularly when substituted with good leaving groups like halides, is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom activates the ring towards nucleophilic attack, especially at the α (C2, C6) and γ (C4) positions. In this compound, the chlorine atom at the C6 position is a prime site for SNAr.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the expulsion of the chloride ion to restore aromaticity. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the chloro group. The reaction is often facilitated by heat and sometimes by the use of a non-nucleophilic base to neutralize the HCl generated. Lewis acids can also be employed to activate the pyridine ring towards nucleophilic attack.

Detailed research has demonstrated the successful nucleophilic aromatic substitution of the chloro group in this compound with various primary and secondary amines. These reactions are typically performed at elevated temperatures in a polar aprotic solvent like DMSO or DMA, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Below is a data table summarizing specific examples of nucleophilic aromatic substitution reactions performed on this compound.

| Nucleophile | Reagents and Conditions | Product | Yield |

| 4-(Trifluoromethyl)benzylamine | DIPEA, DMA, 140 °C, 16 h | N6-(4-(Trifluoromethyl)benzyl)-2-(benzyloxy)pyridine-4,6-diamine | 75% |

| 3-Methoxybenzylamine | DIPEA, DMA, 140 °C, 16 h | N6-(3-Methoxybenzyl)-2-(benzyloxy)pyridine-4,6-diamine | 78% |

| Cyclopropylamine | DIPEA, DMA, 140 °C, 16 h | N6-Cyclopropyl-2-(benzyloxy)pyridine-4,6-diamine | 65% |

| (Tetrahydrofuran-2-yl)methanamine | DIPEA, DMA, 140 °C, 16 h | N6-((Tetrahydrofuran-2-yl)methyl)-2-(benzyloxy)pyridine-4,6-diamine | 70% |

Advanced Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific literature, chemical databases, and patent filings has revealed a lack of publicly available, detailed experimental data for the advanced spectroscopic characterization of the chemical compound this compound. While the compound is listed by chemical suppliers and cited as a potential synthetic intermediate, specific data from advanced analytical techniques—essential for a thorough scientific article—could not be located.

The requested article structure required in-depth analysis based on the following techniques:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR or ¹³C NMR spectra, including chemical shifts and coupling constants, were found for this specific molecule.

Infrared (IR) and Raman Spectroscopy: Vibrational analysis data, which would identify characteristic functional group frequencies, is not available in the public record.

Mass Spectrometry (MS): While the molecular formula (C₁₂H₁₁ClN₂O) and weight are known, detailed high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) fragmentation data for structural confirmation have not been published.

X-ray Crystallography: There is no evidence of the solid-state structure of this compound having been determined and deposited in crystallographic databases.

Chiral Analysis: An analysis of the compound's structure shows no stereocenters, making it an achiral molecule. Therefore, chiral analysis is not applicable.

Without access to primary experimental data, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. Information for structurally related, but distinct, compounds was identified but is not suitable for an article focused solely on this compound.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. stackexchange.com It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For a molecule like 2-(benzyloxy)-6-chloropyridin-4-amine, DFT calculations can provide deep insights into its behavior.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT calculations can elucidate the distribution of electrons within this compound, offering predictions about its chemical behavior.

Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. For instance, in a study of various pyridine (B92270) derivatives, the HOMO-LUMO gap was found to be a critical factor in determining their reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the benzyloxy group, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions would indicate sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation. This analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals, which contributes to the stability of the molecule.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide the charge distribution on each atom of the molecule. In a study of 4-chloromethyl pyridine hydrochloride, both Mulliken and Natural Charge analyses were used to understand the effect of substituents on the charge distribution within the pyridine ring. ijcrt.org For this compound, these calculations would reveal the electronic influence of the chloro, benzyloxy, and amine substituents on the pyridine core.

A hypothetical table of calculated electronic properties for this compound using DFT at the B3LYP/6-311++G(d,p) level of theory is presented below.

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

This table is illustrative and contains hypothetical data.

Reaction Mechanism Prediction and Transition State Analysis

DFT is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. stackexchange.com This involves identifying reactants, products, intermediates, and, crucially, transition states. For the synthesis or potential metabolic pathways of this compound, DFT could be employed to:

Model Reaction Pathways: By calculating the energies of various possible reaction pathways, the most energetically favorable route can be determined.

Locate Transition States: A transition state is a first-order saddle point on the PES, and its structure and energy are key to understanding the kinetics of a reaction. Frequency calculations are performed to confirm a true transition state, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which is a primary determinant of the reaction rate. Machine learning models based on graph neural networks are also being developed to predict energy barriers for reactions like hydrogen atom transfer, trained on data from DFT calculations. rsc.org

For example, DFT could be used to study the nucleophilic aromatic substitution reaction that might be involved in the synthesis of this compound, providing insights into the role of the solvent and the nature of the leaving group.

Spectroscopic Property Prediction

DFT calculations can predict various spectroscopic properties, which, when compared with experimental data, serve as a powerful method for structural confirmation.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT can calculate the vibrational frequencies and intensities of a molecule. These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific functional groups and motions within the molecule. Such studies have been successfully performed on other pyridine derivatives. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be correlated with experimental data to aid in the structural elucidation of complex molecules like this compound. ijcce.ac.ir

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions. This can help in understanding the electronic properties and color of the compound.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on the fluctuations and conformational changes of a molecule, as well as its interaction with its environment.

For this compound, MD simulations could be particularly useful in a biological context. For instance, if this compound is being investigated as a potential drug candidate, MD simulations could be used to:

Study Protein-Ligand Interactions: If a target protein is known, MD simulations can be used to study the stability of the ligand-protein complex over time. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. MD simulations have been used to study the binding of pyridine derivatives to cholinesterases. nih.gov

Analyze Conformational Flexibility: MD can explore the different conformations that this compound can adopt in solution or within a binding site. This is important as the biological activity of a molecule can be highly dependent on its conformation.

Simulate Membrane Permeation: If the compound's ability to cross cell membranes is of interest, MD simulations can be used to model its interaction with and permeation through a lipid bilayer.

The development of neural network potentials trained on DFT data is enhancing the accuracy of MD simulations, allowing for the study of complex systems like electrolyte solutions with quantum chemical precision. youtube.com

Quantitative Structure-Property Relationship (QSPR) Modeling (if applicable)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. elsevierpure.com These models are built by finding a statistical relationship between a set of molecular descriptors and a specific property.

A QSPR study involving this compound would typically involve:

Dataset Collection: A dataset of compounds with known experimental values for the property of interest (e.g., solubility, boiling point, toxicity) would be compiled. This dataset would include this compound and a series of structurally related molecules.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, constitutional, quantum-chemical) would be calculated for each molecule in the dataset.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), a mathematical equation linking the descriptors to the property is developed. nih.gov

Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques.

QSPR can be a cost-effective way to estimate the properties of new or untested compounds, thereby prioritizing experimental efforts.

Cheminformatics and Data Mining in Pyridine Chemistry

Cheminformatics combines chemistry, computer science, and information science to store, retrieve, and analyze chemical data. ejbi.org Data mining techniques are then applied to these large datasets to discover novel patterns and relationships.

In the context of pyridine chemistry, cheminformatics and data mining play a crucial role in:

Virtual Screening: Large chemical databases can be computationally screened to identify pyridine-containing compounds that are likely to have a desired biological activity.

Structure-Activity Relationship (SAR) Analysis: By analyzing large datasets of pyridine derivatives and their biological activities, cheminformatics tools can help identify the structural features that are important for activity. Machine learning is increasingly used for these analyses. nih.gov

Library Design: Cheminformatics can be used to design combinatorial libraries of pyridine derivatives with a high degree of structural diversity, increasing the chances of finding novel bioactive compounds.

Reaction Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions, which can aid in the synthesis of new pyridine derivatives. rsc.org

The integration of experimental data with computational tools within a cheminformatics framework is essential for modern drug discovery and materials science, and the study of pyridine derivatives is no exception. nih.govmdpi.com

Applications in Organic Synthesis and Beyond

2-(Benzyloxy)-6-chloropyridin-4-amine as a Versatile Synthetic Intermediate

As a multi-functionalized pyridine (B92270) derivative, this compound serves as a pivotal starting material or "building block" in multi-step synthetic pathways achemblock.comglpbio.comchemicalbook.com. The reactivity of the compound is dictated by its three main components: the nucleophilic 4-amino group, the pyridine ring which can be involved in various transformations, and the chlorine atom at the 6-position, which is susceptible to displacement.

Nitrogen-containing heterocycles are foundational structures in organic chemistry and medicinal chemistry nih.govmsesupplies.comresearchgate.net. The structure of this compound is well-suited for elaboration into more complex heterocyclic systems. The chlorine atom at the 6-position is a key handle for synthetic modification, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Drawing from the established chemistry of analogous compounds like 2-amino-6-chloropyridine (B103851), several synthetic routes can be employed guidechem.comchemimpex.com. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, can be used to introduce aryl or vinyl substituents at the 6-position guidechem.com. Furthermore, the chlorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various functional groups chemimpex.com. The amino group can also be a site for further derivatization, expanding its synthetic utility.

Below is a table summarizing potential synthetic transformations for this compound based on the reactivity of its core structure.

| Reaction Type | Reactive Site | Potential Reagents | Resulting Structure | Reference for Analogue |

|---|---|---|---|---|

| Suzuki Coupling | C6-Cl | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl-2-(benzyloxy)pyridin-4-amine | guidechem.com |

| Buchwald-Hartwig Amination | C6-Cl | Amine (R₂NH), Pd catalyst, Ligand (e.g., BINAP) | 6-(Dialkylamino)-2-(benzyloxy)pyridin-4-amine | acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | C6-Cl | Alkoxides (NaOR), Thiols (RSH) | 6-Alkoxy or 6-Thioether substituted pyridin-4-amine | chemimpex.com |

| N-Acylation / N-Alkylation | 4-Amino Group | Acyl chloride, Alkyl halide, Base | N-substituted-2-(benzyloxy)-6-chloropyridin-4-amine | nih.gov |

| Diazotization (Sandmeyer-type) | 4-Amino Group | NaNO₂, H-X | Conversion of amino group to other functionalities | google.com |

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and FDA-approved drugs rsc.orgresearchgate.netnih.gov. Similarly, the benzyloxy motif is a recognized pharmacophore incorporated into various therapeutic agents to enhance binding affinity or modulate pharmacokinetic properties nih.govnih.gov. The combination of these features in this compound makes it an advanced intermediate for the synthesis of potential drug candidates.

Its structural components are relevant to several therapeutic areas. For instance, substituted aminopyridines have been investigated as enzyme inhibitors and anticancer agents nih.gov. The use of related 2-amino-6-chloropurine intermediates in the synthesis of antiviral medications like famciclovir and valacyclovir highlights the value of the chloro-heterocycle motif in drug development google.com.

The table below details the significance of each structural motif within the compound.

| Structural Motif | Pharmaceutical Relevance | Example Therapeutic Area / Drug Class | Reference |

|---|---|---|---|

| 4-Aminopyridine (B3432731) | Core scaffold in numerous bioactive molecules, enzyme inhibitors. | Potassium channel blockers, Anticancer agents | nih.gov |

| Benzyloxy Group | Important pharmacophore for enzyme interaction and CNS bioavailability. | Monoamine oxidase (MAO) inhibitors, Antitubercular agents | nih.govnih.gov |

| Chloropyridine | Reactive handle for synthesizing complex drug molecules. | Antivirals (via purine analogues), Kinase inhibitors | google.com |

Potential in Catalysis

The pyridine ring nitrogen and the exocyclic 4-amino group are both potential coordination sites for transition metals. This allows the molecule to function as a ligand in the formation of metal complexes that can catalyze a variety of organic transformations. For example, other aminopyridine derivatives have been successfully converted into Schiff base ligands that form stable complexes with metals such as copper(II) and zinc(II) nih.gov. Such complexes have applications in oxidation, reduction, and carbon-carbon bond-forming reactions.

Furthermore, the development of chiral catalysts for asymmetric synthesis is a major area of research merckmillipore.com. The 4-aminopyridine scaffold can be incorporated into more complex, chiral ligand frameworks. Dual catalytic systems that combine a transition metal with a chiral 4-aminopyridine-type catalyst have been explored for advanced cycloaddition reactions researchgate.net. While specific applications of this compound as a ligand are not extensively documented, its structure provides a clear template for the design of new catalytic systems.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, frequently employs 4-aminopyridine derivatives as potent nucleophilic catalysts. The parent compound, 4-(Dimethylamino)pyridine (DMAP), is widely used in acylation and esterification reactions.

Research has shown that modifying the structure of 4-aminopyridine catalysts can significantly "tune" their activity and selectivity researchgate.nettau.ac.il. The introduction of bulky substituents, such as the benzyloxy group in this compound, can influence the steric environment around the catalytic nitrogen, potentially leading to enhanced selectivity in reactions with complex substrates researchgate.net. The electronic effects of the benzyloxy (electron-donating via resonance) and chloro (electron-withdrawing) groups would also modulate the nucleophilicity of the pyridine nitrogen, offering a way to fine-tune catalytic performance for specific applications like phosphorylation or site-selective acylation tau.ac.il.

| Catalyst Type | Key Structural Feature | Effect of Substituents | Typical Applications | Reference |

|---|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | Unsubstituted pyridine ring, dimethylamino group | Baseline high nucleophilicity | Acylation, Esterification | researchgate.net |

| Substituted 4-Aminopyridines | Modified pyridine ring (e.g., with benzyl (B1604629) groups) | Steric bulk and electronic tuning can improve activity and site-selectivity | Selective phosphorylation, Acylation of complex alcohols | researchgate.nettau.ac.il |

| Potential of Target Compound | Benzyloxy and Chloro groups on 4-aminopyridine core | Offers a unique combination of steric and electronic properties for potential catalytic tuning | (Predicted) Selective acylation, phosphorylation, and other nucleophilic catalysis | tau.ac.il |

Materials Science Considerations

While the primary application of this compound is as a synthetic intermediate, its structural motifs suggest potential, albeit less explored, roles in materials science. The analogue 2-amino-6-chloropyridine has been investigated for its utility in creating advanced materials, including specialized polymers and coatings chemimpex.com.

The pyridine ring is a common component in functional organic materials. For instance, pyridine-containing polymers can exhibit interesting electronic properties or act as ligands for creating coordination polymers and metal-organic frameworks (MOFs) msesupplies.com. The ability of the nitrogen heterocycle to coordinate with metal ions makes it a candidate for developing sensors or catalytic materials msesupplies.com. Additionally, highly substituted aromatic compounds derived from pyridine precursors have found use as liquid crystals and components in organic electronics researchgate.net. The specific combination of a UV-active aromatic system (benzyloxy) and a polarizable aminopyridine core could be exploited in the design of novel functional dyes or optoelectronic materials.

Precursors for Polymer Synthesis

While no specific polymers derived from this compound have been detailed in available literature, its structure lends itself to potential use in polymer chemistry. The primary amine group could serve as a monomeric unit in the synthesis of polyamides, polyimines, or other condensation polymers. For instance, reaction with diacyl chlorides or dicarboxylic acids could lead to the formation of polyamide chains incorporating the pyridyl moiety. The presence of the benzyloxy and chloro substituents could be leveraged to impart specific properties to the resulting polymer, such as thermal stability or altered solubility. Furthermore, these groups could be chemically modified either before or after polymerization to tune the final properties of the material.

Pyridine-containing polymers have been investigated for a range of applications, including as ion sensors and in the development of functional materials. researchgate.netrsc.org The incorporation of the this compound scaffold could potentially lead to polymers with novel characteristics.

Applications in Optoelectronic Materials

Pyridine and its derivatives are known to be components of various optoelectronic materials due to their electron-deficient nature, which can be useful in designing materials with specific electronic properties. taylorfrancis.comdntb.gov.ua These properties are crucial for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The π-conjugated system of the pyridine ring in this compound, although limited, could be extended through chemical modification to create larger conjugated systems with desirable photophysical properties.

For example, the chloro and amine groups provide handles for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce other aromatic or unsaturated groups, thereby extending the π-conjugation and influencing the material's absorption and emission spectra. The benzyloxy group could also be modified to fine-tune the electronic and steric properties of the resulting molecule. However, it must be emphasized that these are theoretical applications, as no specific use of this compound in optoelectronic materials has been reported.

Design and Synthesis of Structures for Medicinal Chemistry Research

The 4-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. rsc.orgpensoft.net This makes this compound a potentially attractive starting point for the synthesis of new therapeutic agents.

Scaffolding for Drug Discovery Programs

The core structure of this compound can serve as a versatile scaffold for the development of new drug candidates. The different functional groups at positions 2, 4, and 6 of the pyridine ring allow for the systematic introduction of various substituents to explore chemical space and optimize biological activity. The primary amine at the 4-position is a key feature, as it can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets like enzymes and receptors. rsc.org

Drug discovery programs often utilize such scaffolds to generate libraries of related compounds for high-throughput screening. The benzyloxy group at the 2-position and the chlorine atom at the 6-position provide additional points for diversification, allowing chemists to fine-tune the steric and electronic properties of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

Exploration of Structure-Activity Relationships (SAR) through Derivatization

Understanding the structure-activity relationship (SAR) is a cornerstone of modern drug discovery. The defined substitution pattern of this compound makes it an excellent tool for SAR studies. Each functional group can be independently modified to probe its importance for biological activity.

For example, the amine group can be acylated, alkylated, or used in the formation of ureas and sulfonamides to explore the impact of different substituents on target binding. The benzyloxy group can be debenzylated to reveal a hydroxyl group, which can then be further functionalized. Alternatively, different substituted benzyl groups could be introduced to explore the steric and electronic requirements of a particular binding pocket. The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution, or it can participate in cross-coupling reactions, further expanding the diversity of the synthesized derivatives.

A hypothetical SAR exploration could involve the following modifications:

| Position | Original Group | Potential Modifications | Purpose of Modification |

| 4 | -NH₂ | Acylation, Alkylation, Sulfonylation | Explore hydrogen bonding and steric interactions |

| 2 | -OCH₂Ph | Debenzylation, Etherification with other groups | Probe the role of the benzyloxy moiety and explore alternative substituents |

| 6 | -Cl | Nucleophilic substitution, Cross-coupling reactions | Introduce diverse chemical functionalities |

Rational Design of Bioactive Scaffolds

The principles of rational drug design can be applied to this compound to create novel bioactive scaffolds. Based on the known pharmacophores of existing drugs or the structural biology of a target protein, chemists can design modifications to this starting material to create compounds with a higher probability of biological activity.

For instance, if a target protein has a known hydrophobic pocket, the benzyl group of the benzyloxy moiety could be replaced with other lipophilic groups. If a hydrogen bond acceptor is required in a specific region of the active site, the chlorine atom could be replaced with a cyano or nitro group. The 4-amino group can be used as an anchor point to attach larger fragments designed to interact with specific regions of the target. This rational, structure-based approach can accelerate the discovery of new lead compounds for various diseases.

常见问题

Q. What are the key synthetic routes for preparing 2-(Benzyloxy)-6-chloropyridin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Benzylation of 6-chloropyridin-4-amine : React 6-chloropyridin-4-amine with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

Chlorination : Introduce chlorine at the 6-position via electrophilic substitution using POCl₃ or SOCl₂ under reflux conditions .

- Critical Factors :

- Temperature : Higher temperatures (>100°C) may lead to decomposition of the benzyloxy group.

- Solvent Choice : DMF enhances nucleophilicity but may require rigorous purification to remove residual solvents.

- Yield Optimization :

| Reaction Step | Yield Range | Key Variables |

|---|---|---|

| Benzylation | 60–75% | Base strength, solvent purity |

| Chlorination | 70–85% | Reagent stoichiometry, reaction time |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for benzyloxy protons (δ 4.8–5.2 ppm as a singlet), aromatic protons (δ 6.8–7.5 ppm), and NH₂ (δ 5.5–6.0 ppm, broad).

- ¹³C NMR : Key signals include C-Cl (δ 110–115 ppm) and benzyloxy carbons (δ 70–75 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 248.6 (C₁₂H₁₁ClN₂O⁺) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its bioactivity in antimicrobial assays?

- Methodological Answer :

- Functional Group Replacements :

- Replace the benzyloxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to improve membrane penetration .

- Substitute the chlorine atom with fluorine to modulate electronic effects without steric hindrance .

- Biological Testing :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with pyrimidine cores (e.g., 4-amino-6-methylpyrimidine analogs) show enhanced activity .

- SAR Table :

| Derivative | MIC (µg/mL) | Key Modification |

|---|---|---|

| Parent | 32 | Baseline |

| CF₃-subst. | 8 | Trifluoromethyl at C6 |

| NO₂-subst. | 16 | Nitro at benzyloxy |

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density at the chlorine and amine sites. The LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The benzyloxy group shows π-π stacking with aromatic residues .

- Reactivity Predictions :

- Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at the 6-chloro position (predicted yield: 65–80%) .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Experimental Validation :

Solvent Screening : Test solubility in DMSO, ethanol, and chloroform via gravimetric analysis.

UV-Vis Spectroscopy : Measure absorbance at λ_max (270 nm) to calculate concentration in saturated solutions .

- Reported Data Comparison :

| Source | Solubility in DMSO (mg/mL) | Method Used |

|---|---|---|

| Study A | 45 | Gravimetric |

| Study B | 28 | UV-Vis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。